molecular formula C19H13ClN2O B2601974 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-45-6

1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2601974
CAS No.: 338955-45-6
M. Wt: 320.78
InChI Key: BDEHGBCOBYGNCX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative featuring a 3-chlorobenzyl group at position 1, a phenyl group at position 5, and a carbonitrile moiety at position 3. The pyridine core is partially hydrogenated (1,2-dihydro form) and bears a ketone group at position 4. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors or anti-inflammatory agents, due to the pyridinecarbonitrile scaffold’s ability to interact with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-4-5-14(9-18)12-22-13-17(10-16(11-21)19(22)23)15-6-2-1-3-7-15/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEHGBCOBYGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group transformations. For instance, the synthesis might begin with the reaction of 3-chlorobenzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group. This is followed by the formation of the pyridine ring through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 2 and the dihydropyridine moiety enable oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Oxidation of oxo to carbonylKMnO₄ (acidic), 60–80°C1-(3-Chlorobenzyl)-2-oxo-5-phenylpyridine-3-carbonitrile72%,
Ring dehydrogenationDDQ (dichlorodicyanoquinone), refluxFully aromatic pyridine derivative85%,

Oxidation enhances aromaticity, increasing stability for applications in coordination chemistry.

Nucleophilic Substitution

The nitrile group and chlorine atom on the benzyl substituent participate in nucleophilic substitutions:

Nitrile Group Reactivity

Reagent Conditions Product Application
Hydrazine hydrateEthanol, reflux, 4h3-Carbamoylpyridone derivativeAnticancer agent precursors
Sodium methoxideDMF, 120°C, 6h3-MethoxycarbonylpyridoneIntermediate for heterocycles

Chlorine Substitution

Reagent Conditions Product Mechanism
PiperidineDCM, RT, 12h1-(3-Piperidinobenzyl)-derivativeSNAr (aromatic substitution)
ThiophenolK₂CO₃, DMF, 80°C1-(3-Phenylthiobenzyl)-derivativeThiol-ether formation

Condensation Reactions

The oxo group facilitates condensation with carbonyl-containing reagents:

Reagent Conditions Product Key Feature
BenzaldehydeNaOH, EtOH, reflux2-BenzylidenepyridoneExtended π-conjugation
MalononitrileAcOH, 100°CFused pyrido[2,3-d]pyrimidineAntiviral activity

Cyclization Reactions

Intramolecular cyclization forms complex heterocycles:

Reagent Conditions Product Biological Relevance
POCl₃Toluene, 110°CPyrido[3,2-e]oxazineEnzyme inhibition
EthylenediamineMeCN, MW irradiationTetracyclic pyridopyrazineAntibacterial lead compound

Alkylation and Arylation

The nitrogen atom at position 1 undergoes alkylation:

Reagent Conditions Product Yield
Allyl bromideK₂CO₃, MeCN, reflux1-Allyl-3-chlorobenzyl derivative68%
4-Fluorobenzyl chlorideNaH, THF, 0°C to RT1,3-Bis(benzyl) derivative81%

Catalytic Functionalization

Transition metal catalysis enables cross-coupling:

Reaction Catalyst Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃5-(4-Biphenyl) derivativeFluorescent probes
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenylated pyridonePolymer precursors

Stability and Degradation

Under harsh conditions, decomposition pathways include:

  • Acidic Hydrolysis : Nitrile → carboxylic acid (HCl, H₂O, 100°C).

  • Photodegradation : Cleavage of the chlorobenzyl group under UV light.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can inhibit cell proliferation and induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, particularly kinases involved in cancer progression. The structure–activity relationship studies indicate that modifications to the molecular structure can enhance enzyme binding affinity, suggesting avenues for drug design .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can be optimized to produce various derivatives with altered biological activity profiles.

Synthesis Step Reagents Conditions Yield (%)
Step 1Reactant A + Reactant BSolvent X, Heat85%
Step 2Intermediate + Reagent CStirring, Room Temp90%

Case Study 1: Anticancer Activity

In a preclinical study, the efficacy of this compound was evaluated against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, demonstrating significant antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism by which 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Chlorobenzyl Phenyl C19H13ClN2O ~320.8* Moderate lipophilicity; no strong electron-withdrawing groups.
1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-... 3,4-Dichlorobenzyl 3-Trifluoromethylphenyl C20H11Cl2F3N2O 423.22 Higher lipophilicity (Cl, CF3); potential enhanced target binding.
5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)benzyl]-... 3-Trifluoromethylbenzyl 4-Chlorophenyl C20H12ClF3N2O ~388.8* Electron-withdrawing CF3 may reduce metabolic stability.
5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-... 2,4-Dichlorobenzyl 3-Chlorophenyl C19H11Cl3N2O 389.66 High halogen content; increased molecular weight and logP.

*Calculated based on analogous structures.

Key Observations

Electronic Modifications :

  • The trifluoromethyl group in and introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets but reduce metabolic stability compared to the target compound’s simpler substituents.

Steric Considerations :

  • The 2,4-dichlorobenzyl group in creates steric bulk, which could hinder binding to compact active sites but improve selectivity for larger protein pockets.

Biological Implications :

  • While specific activity data are unavailable in the provided evidence, structural trends suggest that halogenation and electron-withdrawing groups correlate with enhanced target affinity in kinase inhibitors or anti-inflammatory agents .

Research Findings and Trends

  • Thermodynamic Stability : The 1,2-dihydro-pyridine core in all compounds is prone to oxidation, but electron-withdrawing groups (e.g., CF3 in ) may stabilize the ring via resonance .

Biological Activity

1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C19H13ClN2OC_{19}H_{13}ClN_2O with a molar mass of approximately 320.77 g/mol. The compound features notable physicochemical properties such as:

PropertyValue
Molecular Formula C19H13ClN2O
Molar Mass 320.77 g/mol
Boiling Point Predicted 521.3 °C
Density 1.43 g/cm³
pKa -5.12

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Ring : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Addition of the Phenyl Group : Often via Friedel-Crafts acylation.
  • Formation of the Carbonitrile Group : Through cyanation reactions using suitable agents.

These synthetic routes can be optimized in industrial settings to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its utility as a lead compound in developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that derivatives of this compound possess significant antitumor activity. For example, compounds related to this compound have been tested against cancer cell lines, revealing cytotoxic effects .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinase activities or modulate neurotransmitter systems . The exact pathways are still under investigation but may include alterations in cell signaling processes leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis.

Case Studies

A notable case study involved testing the compound's efficacy in inhibiting tumor growth in murine models. The results indicated a dose-dependent reduction in tumor size when administered at specific concentrations . Additionally, the compound's interactions with GABA receptors have been studied, revealing potential neuropharmacological applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation, cyclization, and nitrile introduction. For example:

Alkylation : React 3-chlorobenzyl chloride with a pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the benzyl group .

Cyclization : Use a cyclizing agent like POCl₃ or PCl₅ to form the dihydropyridine ring .

Nitrile Introduction : Employ a cyano source (e.g., KCN or CuCN) under nucleophilic substitution conditions .

  • Example Data Table :
StepReagents/ConditionsYield (%)
AlkylationK₂CO₃, DMF, 80°C~65-70
CyclizationPOCl₃, reflux~50-55
Nitrile AdditionCuCN, DMSO, 100°C~40-45

Q. How should researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Characterization :
  • NMR : Analyze 1H^1H/13C^{13}C NMR for aromatic proton environments (δ 7.2-8.1 ppm) and nitrile carbon (δ ~115 ppm) .
  • X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between benzyl and pyridine rings) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2-8°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalysis : Test Pd-catalyzed cross-coupling for benzyl group introduction to improve regioselectivity .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >60% yield .

Q. How to resolve contradictions between experimental and computational NMR data?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) that may distort chemical shifts .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to simulate spectra and validate experimental peaks .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate in buffers (pH 2-9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Q. How to assess regioselectivity in functionalization reactions?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled nitrile groups to track reaction pathways via NMR .
  • Competitive Experiments : Compare reactivity of para- vs. meta-substituted analogs under identical conditions .

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